Amphetamine phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

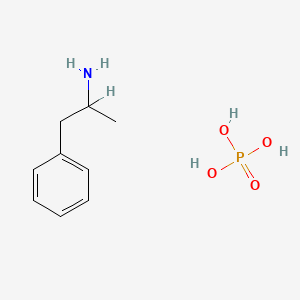

2D Structure

Properties

CAS No. |

139-10-6 |

|---|---|

Molecular Formula |

C9H16NO4P |

Molecular Weight |

233.20 g/mol |

IUPAC Name |

1-phenylpropan-2-amine;phosphoric acid |

InChI |

InChI=1S/C9H13N.H3O4P/c1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2-6,8H,7,10H2,1H3;(H3,1,2,3,4) |

InChI Key |

ZHVLGOLHHYJSBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.OP(=O)(O)O |

Origin of Product |

United States |

Historical Context of Amphetamine Phosphate Discovery and Early Scientific Investigations

The story of amphetamine phosphate (B84403) is intrinsically linked to the synthesis of its parent compound, amphetamine. Amphetamine (alpha-methylphenethylamine) was first synthesized in 1887 by the Romanian chemist Lazăr Edeleanu at the University of Berlin, who named it phenylisopropylamine. wikipedia.orgmcgill.cawikidoc.org However, its pharmacological properties remained unexplored until 1927, when chemist Gordon Alles independently resynthesized it while searching for a synthetic substitute for ephedrine (B3423809). wikipedia.orgmcgill.cawikidoc.org Alles' self-experimentation revealed its stimulating effects, noting a "feeling of well being". mcgill.ca

Early scientific investigations focused on the racemic mixture of amphetamine. In 1934, the pharmaceutical company Smith, Kline & French began marketing an inhaler containing the volatile amphetamine free base under the brand name Benzedrine for use as a decongestant. wikipedia.orgmcgill.ca The first formal scientific study on the subjective effects of amphetamine was conducted in 1935 by M. Nathanson, who administered Benzedrine to 55 hospital workers and documented feelings of "well being and a feeling of exhilaration" and "lessened fatigue". wikipedia.org

Evolution of Academic Inquiry into Amphetamine Phosphate: Key Research Trajectories

Academic inquiry into amphetamine and its salts, including amphetamine phosphate (B84403), has followed several key trajectories, evolving from initial explorations of its stimulant effects to more nuanced investigations into its neurochemical mechanisms and therapeutic applications.

Early research largely centered on the clinical applications of amphetamine for conditions like narcolepsy and what was then termed "hyperkinetic syndrome" in children, now known as Attention Deficit Hyperactivity Disorder (ADHD). nih.govwikipedia.org Studies in the 1970s demonstrated the clinical effectiveness of both the dextro- and levo-isomers of amphetamine in treating ADHD. nih.gov

A significant research trajectory has focused on understanding the neurochemical underpinnings of amphetamine's action. It is understood that amphetamines block the reuptake of norepinephrine (B1679862) and dopamine (B1211576) and increase their release into the extraneuronal space. ncats.io At higher concentrations, they trigger the release of dopamine from the mesocorticolimbic and nigrostriatal systems. ncats.io Research has also explored its potential as a direct agonist on central 5-HT receptors and its inhibitory effects on monoamine oxidase (MAO). ncats.io

More recent research has delved into the complex interplay between amphetamine, neural circuits, and behavior. For instance, studies have investigated how amphetamine modulates the encoding of reward and effort in the anterior cingulate cortex of rats, finding that it can decrease the signaling of reward. elifesciences.org Other research has examined the long-term effects of amphetamine exposure on brain development, particularly on the connectivity of the medial prefrontal cortex. nih.gov The development of advanced analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), has also been a crucial research trajectory, enabling more precise quantification and analysis of amphetamine and its metabolites in various biological samples. edwiserinternational.com

Contemporary Significance and Unexplored Paradigms in Amphetamine Phosphate Research

Established Synthetic Pathways for this compound and Related Amphetamines

The production of amphetamine can be achieved through various synthetic routes, often using different precursors and reagents. researchgate.net One of the most historically preferred methods in clandestine settings is the Leuckart reaction. researchgate.neteuropa.euunodc.org This method is favored for its relative simplicity and good yield without the need for highly hazardous procedures. unodc.org

The Leuckart reaction typically involves the condensation of phenyl-2-propanone (P-2-P), also known as benzyl (B1604629) methyl ketone (BMK), with formamide, sometimes in the presence of formic acid, or by using ammonium (B1175870) formate. europa.euunodc.orgunodc.org This initial step yields the intermediate N-formylamphetamine. europa.euunodc.org The intermediate is then hydrolyzed, commonly with hydrochloric acid, to produce amphetamine base. europa.euwikipedia.org The final step involves purification and conversion of the amphetamine base into a salt, such as amphetamine sulfate or phosphate. unodc.orgwikipedia.org

Another common pathway is the nitrostyrene (B7858105) route, which involves the Knoevenagel-type condensation of benzaldehyde (B42025) and nitroethane to form 1-phenyl-2-nitropropene (B101151) (P2NP). europa.euuc.pt This intermediate is then reduced to amphetamine. europa.eu Reductive amination of P-2-P is another significant method, where P-2-P is reacted with ammonia (B1221849) and a reducing agent. unodc.orgunodc.org

Precursor Chemistry and Synthetic Intermediate Analysis

The primary precursor for many amphetamine syntheses is phenyl-2-propanone (P-2-P). researchgate.net Due to controls on P-2-P, alternative "pre-precursors" have gained popularity. researchgate.net These are chemicals that can be converted into P-2-P. One such pre-precursor is α-phenylacetoacetonitrile (APAAN). researchgate.netnih.gov Other notable pre-precursors include α-phenylacetoacetamide (APAA), methyl α-acetylphenylacetate (MAPA), and glycidic acid derivatives. researchgate.netnih.govnih.gov Phenylacetic acid is another important precursor that can be used to synthesize P-2-P. unodc.org

The analysis of synthetic intermediates is crucial for understanding the reaction pathway. For instance, in the Leuckart reaction, N-formylamphetamine is a key intermediate. europa.eu In the nitrostyrene route, 1-phenyl-2-nitropropene is the characteristic intermediate. europa.eu The presence of specific intermediates can help in identifying the synthetic method used.

| Synthetic Route | Primary Precursor | Key Intermediate(s) |

| Leuckart Reaction | Phenyl-2-propanone (P-2-P) | N-formylamphetamine |

| Nitrostyrene Route | Benzaldehyde, Nitroethane | 1-phenyl-2-nitropropene (P2NP) |

| Reductive Amination | Phenyl-2-propanone (P-2-P) | Imine intermediate |

Methodological Advancements in this compound Synthesis

Research has focused on improving the efficiency and purity of amphetamine synthesis. While classic methods like the Leuckart reaction are common, they can suffer from product loss due to side reactions and incomplete purification. europa.eu

Advancements include the development of alternative synthetic routes and the use of different reducing agents. For example, in the reductive amination of P-2-P, various catalysts like Raney nickel, platinum, and palladium have been employed. unodc.org A recent patent describes a non-distillative process for manufacturing high-purity amphetamines, including the phosphate salt, which involves converting a phosphoramidate (B1195095) compound to an amphetamine sulfate compound and then salting it out directly. google.com

Other synthetic strategies that have been explored include the Friedel-Crafts alkylation of benzene (B151609), the Ritter reaction, and rearrangements like the Hofmann or Curtius rearrangement. wikipedia.org Biocatalytic approaches, such as using transaminases, are also being investigated for the enantioselective synthesis of amphetamines. rsc.org

Impurity Profiling in Amphetamine Synthesis Research

Impurity profiling is a critical area of research that helps in identifying the synthetic route used and the precursors involved. researchgate.netmdpi.com Different synthetic methods produce characteristic impurities.

For example, in the Leuckart synthesis, impurities such as 4-methyl-5-phenylpyrimidine, bis-(1-phenylisopropyl)amine, and N,N-di(β-phenylisopropyl)amines can be formed. researchgate.net If the P-2-P used is synthesized from phenylacetic acid and acetic anhydride, dibenzylketone can be a by-product, which in turn can lead to impurities like α-benzylphenethylamine in the final product. unodc.org

The use of specific pre-precursors also leads to unique impurity profiles. For instance, research on methamphetamine synthesis from MAPA identified methyl ester equivalents of impurities previously reported for APAAN. nih.gov Similarly, the use of glycidic acid pre-precursors can result in specific markers like phenyl-1-propanone and N-(1-phenylpropyl)formamide. nih.gov The analysis of these impurities, often using techniques like gas chromatography-mass spectrometry (GC-MS), provides valuable intelligence on the manufacturing process. researchgate.netmdpi.com

| Precursor/Route | Characteristic Impurities/By-products |

| Leuckart Reaction | 4-methyl-5-phenylpyrimidine, bis-(1-phenylisopropyl)amine |

| P-2-P from Phenylacetic Acid | Dibenzylketone, α-benzylphenethylamine |

| APAAN | (E)-3-(methylamino)-2-phenylbut-2-enenitrile, 3-methyl-2,4-diphenylpentanedinitrile |

| Glycidic Acid Pre-precursors | Phenyl-1-propanone, N-(1-phenylpropyl)formamide |

Stereochemical Considerations and Enantiomeric Synthesis of Amphetamine

Amphetamine possesses a chiral center, meaning it exists as two enantiomers: (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine). nih.gov The synthesis of amphetamine from achiral precursors like phenyl-2-propanone typically results in a racemic mixture, which is an equal mixture of both enantiomers. oup.com

Separating these enantiomers, a process known as chiral resolution, is often necessary as they can have different pharmacological properties. nih.gov A common method for chiral resolution involves treating the racemic amphetamine with a chiral acid, such as d-tartaric acid, to form diastereomeric salts. wikipedia.org These salts have different solubilities and can be separated by fractional crystallization. wikipedia.org

Enantioselective synthesis, which aims to produce a single enantiomer directly, is an area of active research. One approach involves the use of chiral precursors. For example, (1R,2S)-norephedrine or (1S,2S)-norpseudoephedrine can be used to produce (S)-amphetamine. oup.comgoogle.com The stereochemistry of the chiral carbon is retained during the reaction sequence. oup.com Other enantioselective methods include biocatalytic approaches using enzymes like transaminases and bakers' yeast. rsc.orgresearchgate.net Asymmetric synthesis strategies, such as those involving chiral auxiliaries or catalysts, have also been developed. rsc.org

Design and Synthesis of Novel this compound Analogues for Structure-Activity Relationship Studies

The design and synthesis of novel amphetamine analogues are crucial for studying structure-activity relationships (SAR). nih.gov These studies investigate how modifications to the chemical structure of amphetamine affect its biological activity.

Researchers have synthesized a wide range of analogues by modifying different parts of the amphetamine molecule, including the aromatic ring, the alkyl side chain, and the amino group. nih.govfrontiersin.org For example, halogenation of the aromatic ring, such as in p-chloroamphetamine, has been studied to understand its effects on serotonin (B10506) neurons. nih.gov

Other modifications include:

Benz-fusion of the aromatic nucleus: This involves fusing another ring to the phenyl group. nih.gov

Alpha-demethylation of the alkyl side chain: Removing the methyl group from the side chain. nih.gov

Conversion of the benzylic methylene (B1212753) to a carbonyl group: This creates analogues like cathinone (B1664624). nih.gov

Conformational restriction of the side chain: This has led to compounds like 2-aminotetralin. nih.gov

N-substitution: Adding various groups to the amino moiety. frontiersin.org

Neurotransmitter System Modulation by Amphetamine and its Phosphate Salt

Amphetamine's influence on neurotransmitter systems is complex, involving direct and indirect actions on transporters and receptors. ncats.iofrontiersin.org The phosphate salt, being a readily soluble form, facilitates the delivery of the active amphetamine molecule to its sites of action within the central nervous system.

Amphetamine profoundly impacts the dopaminergic system by interacting with the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). ncats.iofrontiersin.orgnih.gov It acts as a substrate for DAT, allowing it to enter the presynaptic neuron. drugbank.com Once inside, amphetamine disrupts the proton gradient of synaptic vesicles, a process facilitated by VMAT2, leading to the release of stored dopamine from the vesicles into the cytoplasm. wikipedia.orgnih.govpnas.org This elevation in cytoplasmic dopamine, coupled with amphetamine's ability to induce reverse transport of dopamine through DAT, results in a significant increase in synaptic dopamine levels. ncats.iofrontiersin.orgnih.gov

Research has shown that the N-terminal domain of DAT is crucial for amphetamine-induced dopamine efflux. nih.gov Specifically, phosphorylation of serine residues in this region, a process potentially enhanced by amphetamine-induced increases in protein kinase C activity, is essential for the reverse transport of dopamine. nih.govnih.gov

| Component | Interaction with Amphetamine | Consequence |

|---|---|---|

| Dopamine Transporter (DAT) | Amphetamine acts as a substrate and competitive inhibitor of dopamine reuptake. drugbank.comnih.gov It also induces reverse transport (efflux) of dopamine. ncats.iofrontiersin.org | Increased synaptic dopamine concentration. nih.gov |

| Vesicular Monoamine Transporter 2 (VMAT2) | Amphetamine enters synaptic vesicles and disrupts the proton gradient, causing stored dopamine to move into the cytoplasm. wikipedia.orgwikipedia.orgnih.govpnas.org | Increased cytoplasmic dopamine available for reverse transport by DAT. wikipedia.org |

Amphetamine exhibits a strong affinity for the norepinephrine transporter (NET), leading to a potent release of norepinephrine. frontiersin.org Similar to its action on DAT, amphetamine acts as a substrate for NET, inhibiting norepinephrine reuptake and promoting its reverse transport into the synapse. ncats.iowikipedia.org This results in a significant elevation of extracellular norepinephrine levels. jetir.orgfrontiersin.org

The increased norepinephrine in the synapse then acts on various adrenergic receptors. nih.gov Studies suggest that the effects of d-amphetamine are largely mediated by norepinephrine and are dependent on the activation of central α1A-adrenergic receptors. nih.gov Blockade of these receptors has been shown to prevent some of the behavioral effects induced by amphetamines. frontiersin.orgnih.gov

Amphetamine's interaction with the serotonergic system is less pronounced than its effects on the dopaminergic and noradrenergic systems. jetir.org It acts as a substrate for the serotonin transporter (SERT), inhibiting serotonin reuptake and causing its release, though with lower potency compared to its effects on DAT and NET. ncats.iojneurosci.orgatsjournals.org This leads to an increase in synaptic serotonin levels. ncats.io

Amphetamine may also have direct agonist activity at some central 5-HT receptors. ncats.io The modulation of serotonergic pathways may contribute to some of the compound's effects. ncats.io For instance, the rewarding properties of amphetamines are not solely dependent on dopamine, as interactions with the serotonergic system, including 5-HT1A receptors, also play a role. jneurosci.org Furthermore, some amphetamine derivatives are known to interact with 5-HT2B receptors, which are implicated in serotonin release. jneurosci.org

Cellular and Subcellular Mechanisms of Amphetamine Action

At the cellular level, amphetamine's effects are mediated by a cascade of events involving protein kinases and the disruption of vesicular storage mechanisms. ncats.iopnas.org

Protein kinase C (PKC) activity appears to be a critical component in the mechanism of amphetamine-induced dopamine release. nih.gov Studies have demonstrated that inhibiting PKC can block this release. nih.govnih.gov Amphetamine has been shown to increase PKC activity, which can lead to the phosphorylation of key proteins involved in neurotransmitter transport. nih.govumich.edu For example, the phosphorylation of the N-terminus of the dopamine transporter is a necessary step for amphetamine-induced dopamine efflux. nih.gov Research also suggests that Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) is involved in amphetamine's effects on both dopamine and serotonin transporters. wikipedia.orgjneurosci.org

| Protein Kinase | Role in Amphetamine Action | Supporting Evidence |

|---|---|---|

| Protein Kinase C (PKC) | Essential for amphetamine-mediated dopamine release through the dopamine transporter. nih.gov | Inhibitors of PKC block amphetamine-induced dopamine release. nih.govnih.gov Amphetamine increases PKC activity. umich.edu |

| Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) | Associated with amphetamine's effects on both the dopamine and serotonin transporters. wikipedia.orgjneurosci.org | Modulates amphetamine-induced efflux at the serotonin transporter. jneurosci.org Implicated in DAT phosphorylation. wikipedia.org |

Amphetamine fundamentally disrupts the storage and release of monoamines from synaptic vesicles. ncats.iowikipedia.orgelifesciences.org It readily enters these vesicles, where it acts as a weak base to dissipate the proton gradient that is essential for the vesicular monoamine transporter (VMAT) to concentrate neurotransmitters. wikipedia.orgwikipedia.orgnih.govpnas.org This disruption leads to the leakage of monoamines, such as dopamine and serotonin, from the vesicles into the neuronal cytoplasm. ncats.iowikipedia.orgpnas.orgnih.gov This increased cytoplasmic concentration of neurotransmitters creates a larger pool available for reverse transport out of the neuron and into the synapse via their respective transporters. drugbank.comwikipedia.org

Receptor Binding Profiles and Ligand Affinity Studies of this compound

The pharmacological activity of this compound is derived from the amphetamine molecule. Its interactions with various neurochemical targets have been characterized through extensive ligand affinity studies. Amphetamine exhibits a distinct binding profile, primarily targeting monoamine transporters and the trace amine-associated receptor 1 (TAAR1). researchgate.netscielo.org.mxnih.gov Its affinity for these sites underlies its principal mechanism of increasing extracellular concentrations of dopamine and norepinephrine. nih.gov

Amphetamine acts as a competitive inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and, to a much lesser extent, the serotonin transporter (SERT). nih.govnih.gov By binding to these transporters, it reduces the reuptake of their respective monoamines from the synaptic cleft. The d-isomer of amphetamine is generally more potent than the l-isomer, particularly at the dopamine transporter. nih.gov Specifically, d-amphetamine is a moderately potent inhibitor of norepinephrine reuptake and a weak inhibitor of dopamine reuptake. nih.gov Its affinity for the serotonin transporter is significantly lower. nih.gov

Beyond the monoamine transporters, amphetamine is an agonist at TAAR1, an intracellular G-protein coupled receptor. researchgate.netscielo.org.mxresearchgate.net This interaction is crucial for many of amphetamine's downstream effects, including the modulation of dopamine signaling. researchgate.netresearchgate.net Its affinity for conventional postsynaptic monoamine receptors, such as serotonin (5-HT) receptor subtypes, is generally low. frontiersin.org For instance, the binding affinity for the 5-HT1A receptor is in the micromolar range, indicating a weak interaction. frontiersin.org

The binding affinities of amphetamine for its primary molecular targets are summarized in the table below. These values, typically expressed as the inhibition constant (Ki), indicate the concentration of the drug required to inhibit 50% of the target's activity. A lower Ki value signifies a higher binding affinity.

| Target | Ligand | Affinity (Ki) | Reference |

|---|---|---|---|

| Norepinephrine Transporter (NET) | d-Amphetamine | 40-50 nM | nih.gov |

| Dopamine Transporter (DAT) | d-Amphetamine | ~100 nM | nih.gov |

| Serotonin Transporter (SERT) | d-Amphetamine | 1400-3800 nM (1.4-3.8 µM) | nih.gov |

| 5-HT1A Receptor | Amphetamine | 6700 nM (6.7 µM) | frontiersin.org |

| Trace Amine-Associated Receptor 1 (TAAR1) | Amphetamine | Agonist activity; specific Ki varies by study | researchgate.netscielo.org.mxresearchgate.net |

Intracellular Signal Transduction Pathways Influenced by this compound

The interaction of amphetamine with its molecular targets initiates a cascade of intracellular signaling events, profoundly altering neuronal function. These pathways are complex and involve multiple G-proteins, protein kinases, and feedback mechanisms that ultimately regulate monoamine release and transporter function. A primary hub for these signaling events is the intracellular Trace Amine-Associated Receptor 1 (TAAR1). researchgate.netresearchgate.net

Once amphetamine enters the presynaptic neuron, often via the dopamine transporter (DAT), it exerts its effects through two principal intracellular mechanisms. researchgate.netpnas.orgnih.gov Firstly, it disrupts the vesicular storage of monoamines by interacting with the Vesicular Monoamine Transporter 2 (VMAT2), leading to an efflux of neurotransmitters like dopamine from the vesicles into the cytosol. researchgate.netnih.govnih.govnih.gov Secondly, and concurrently, amphetamine binds to and activates TAAR1. researchgate.netresearchgate.net

The activation of TAAR1 by amphetamine leads to the engagement of distinct G-protein signaling pathways:

Gαs/PKA Pathway : TAAR1 is coupled to the G-protein Gαs. researchgate.net Its activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). researchgate.netnih.govresearchgate.net

Gα13/RhoA Pathway : TAAR1 also couples to Gα13, which in turn activates the small GTPase RhoA. researchgate.net The activation of RhoA is a critical step in mediating the internalization of the dopamine transporter from the plasma membrane through a dynamin-dependent, clathrin-independent endocytosis process. pnas.orgnih.gov

These two pathways interact in a regulatory feedback loop. While the Gα13-RhoA pathway promotes DAT internalization, the Gαs-PKA pathway can counteract this effect. researchgate.netnih.gov PKA has been shown to phosphorylate and inactivate RhoA, thus providing a mechanism to terminate the signal for DAT endocytosis. researchgate.netresearchgate.net This intricate interplay regulates the surface expression of DAT and, consequently, the capacity for dopamine reuptake.

Furthermore, amphetamine can influence other signaling cascades. Research has indicated that amphetamine can enhance the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and p38. oup.com This effect appears to be mediated through the dopamine D4 receptor. oup.com Chronic exposure to amphetamine can induce neuroadaptive changes in these pathways. For example, long-term treatment has been shown to increase the expression of L-type calcium channels (specifically the Cav1.2 subtype) in the ventral tegmental area (VTA), which in turn activates the MAP kinase phosphatase pathway, altering downstream signaling. jneurosci.org The Phosphoinositide 3-kinase (PI3K) signaling pathway has also been identified as a regulator of the neurochemical actions of amphetamine. plos.org

Pre Clinical Pharmacokinetics and Metabolism of Amphetamine and Its Phosphate Salt

Absorption and Distribution Dynamics in Pre-clinical Models

In preclinical models, orally administered amphetamine is typically characterized by rapid absorption. Following administration, amphetamine is distributed throughout the body, readily crossing the blood-brain barrier, which is a critical aspect of its central nervous system activity.

Preclinical studies in rats have demonstrated that amphetamine and its metabolites distribute to various tissues, with a notable concentration in the brain. The brain-to-serum concentration ratio for amphetamine in rats has been observed to be approximately 7:1. Investigations into the regional distribution within the brain of rats have shown that amphetamine levels are highest in the cerebral cortex, followed by the brain stem and the hypothalamus. This distribution pattern is consistent with the neuroanatomical areas implicated in the pharmacological effects of the compound. Age-related differences have also been noted in preclinical models, with older rats exhibiting significantly higher concentrations of amphetamine in both plasma and brain tissue compared to younger adult animals after administration.

Table 1: Amphetamine Distribution in Rat Brain Regions

| Brain Region | Relative Amphetamine Concentration |

|---|---|

| Cerebral Cortex | High |

| Brain Stem | Medium |

| Hypothalamus | Low |

Metabolic Pathways of Amphetamine and its Phosphate (B84403) Salt

The metabolism of amphetamine in preclinical species is extensive and involves a series of Phase I and Phase II reactions, primarily occurring in the liver. These biotransformations are crucial for the detoxification and subsequent elimination of the compound from the body.

Phase I metabolism of amphetamine predominantly involves two major oxidative pathways: aromatic hydroxylation and oxidative deamination. Aromatic hydroxylation results in the formation of 4-hydroxyamphetamine, a pharmacologically active metabolite. This reaction is a key metabolic step observed in preclinical models.

Oxidative deamination, another significant Phase I pathway, leads to the formation of phenylacetone. This transformation effectively cleaves the amine group from the amphetamine molecule. Further metabolism of these initial products can occur, leading to a variety of other metabolites.

Following Phase I metabolism, the resulting metabolites, particularly hydroxylated compounds like 4-hydroxyamphetamine, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolites, thereby facilitating their excretion.

In preclinical models such as the rat, a primary Phase II pathway is glucuronidation. The glucuronide conjugate of 4-hydroxyamphetamine has been identified as a major metabolite in the bile of rats. Sulfation represents another potential Phase II conjugation pathway for hydroxylated amphetamine metabolites, contributing to their detoxification and elimination.

Excretion Mechanisms of Amphetamine and its Metabolites in Pre-clinical Systems

The elimination of amphetamine and its metabolites from the body in preclinical models occurs through multiple routes, with renal and biliary excretion being the most significant. In rats, a substantial portion of an administered dose of amphetamine is excreted in the urine. For instance, in one study with bile-duct cannulated rats, approximately 69% of a radiolabeled dose of amphetamine was recovered in the urine within 24 hours.

Biliary excretion is also a notable pathway for the elimination of amphetamine metabolites. In the same rat model, about 16% of the administered dose was excreted in the bile over 24 hours. The primary metabolite found in the bile was the glucuronide of 4-hydroxyamphetamine. The presence of metabolites in the bile suggests the potential for enterohepatic circulation, where metabolites excreted in the bile can be reabsorbed from the intestine back into the bloodstream.

Table 2: Excretion of Amphetamine and its Metabolites in Rats (24h)

| Excretion Route | Percentage of Administered Dose | Primary Metabolite |

|---|---|---|

| Urine | ~69% | Unchanged Amphetamine and various metabolites |

| Bile | ~16% | 4-hydroxyamphetamine glucuronide |

Pharmacokinetic Modeling and Stereoselective Metabolism in Pre-clinical Studies

Pharmacokinetic modeling, including physiologically based pharmacokinetic (PBPK) models, has been utilized to simulate and predict the absorption, distribution, metabolism, and excretion of amphetamine in preclinical species. These models integrate physiological parameters of the animal model with the physicochemical properties of the drug to provide a mechanistic understanding of its pharmacokinetic profile. PBPK models for the rat have been developed to predict the concentration of amphetamine in various tissues, including different regions of the brain. These models are valuable tools for extrapolating preclinical findings to other species and for understanding the factors that influence drug disposition.

Amphetamine is a chiral molecule, existing as two stereoisomers: dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine). The metabolism of amphetamine is stereoselective, meaning that the two isomers are handled differently by the body. In preclinical studies, some metabolic pathways have been shown to have a preference for the l-isomer. This stereoselectivity can lead to different pharmacokinetic profiles for each isomer, with potential implications for their pharmacological activity and duration of effect. The d-isomer is generally considered to be the more pharmacologically potent of the two.

Neurobiological and Behavioral Effects of Amphetamine Phosphate in Pre Clinical Models

Neurochemical Alterations Induced by Amphetamine Phosphate (B84403) in Animal Models

Amphetamine administration induces significant and complex alterations in the neurochemical landscape of the brain in pre-clinical models. These changes are central to its physiological and behavioral effects and have been extensively studied to understand the mechanisms of action. The primary impact is on monoaminergic systems, leading to profound shifts in neurotransmitter availability and subsequent signaling cascades.

The principal neurochemical effect of amphetamine is a rapid and substantial increase in the extracellular concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), with a less pronounced effect on serotonin (B10506) (5-HT). nih.govnih.govnih.gov This is achieved primarily through the competitive inhibition of monoamine transporters (DAT, NET, and SERT) and the disruption of vesicular storage, which leads to transporter-mediated reverse transport of neurotransmitters from the presynaptic terminal into the synaptic cleft. nih.govyoutube.com

In vivo microdialysis studies in rats provide quantitative measures of these effects. Systemic administration of a low dose of amphetamine can robustly increase dopamine and norepinephrine release to approximately 175-350% of baseline values in key brain regions like the nucleus accumbens (NAC) and the medial prefrontal cortex (mPFC). nih.gov In contrast, the same dose may only moderately enhance extracellular serotonin levels, for instance, to around 135% of baseline in the NAC core. nih.gov The magnitude of dopamine release can differ across brain regions; for example, following amphetamine administration, dopamine concentrations have been observed to peak within 20-40 minutes in both the caudate and nucleus accumbens before declining. nih.gov

Long-term studies reveal that repeated exposure and subsequent withdrawal can lead to lasting changes. After a 28-day abstinence period from amphetamine administration in rats, a significant decrease in the tissue levels of both serotonin (5-HT) and its metabolite 5-HIAA was observed in brain structures including the prefrontal cortex, nucleus accumbens, and caudate putamen. nih.gov

Table 1: Amphetamine-Induced Changes in Extracellular Neurotransmitter Levels in Rat Brain

| Neurotransmitter | Brain Region | Change from Baseline (%) | Citation |

|---|---|---|---|

| Dopamine | Nucleus Accumbens (Shell & Core) | +175% to +350% | nih.gov |

| Norepinephrine | Nucleus Accumbens (Shell & Core) | +175% to +350% | nih.gov |

| Serotonin | Nucleus Accumbens (Core) | +135% | nih.gov |

| Serotonin | Prefrontal Cortex (after 28-day abstinence) | Significant Decrease | nih.gov |

| 5-HIAA | Nucleus Accumbens (after 28-day abstinence) | Significant Decrease | nih.gov |

Amphetamine exposure triggers a cascade of changes in gene expression and protein regulation, which are believed to underlie the long-term neuroplastic alterations. jneurosci.org A well-documented effect is the rapid and transient induction of immediate-early genes (IEGs), such as c-fos, in striatal neurons. nih.govjneurosci.orgjneurosci.org This induction is dependent on the transcription factor cAMP response element-binding protein (CREB), which is phosphorylated in response to amphetamine. jneurosci.orgjneurosci.orgnih.gov

The regulation of gene expression is complex and can be bidirectional depending on the exposure paradigm. For instance, acute amphetamine treatment is associated with increased histone H4 acetylation at the c-fos promoter, a mark of active transcription. nih.gov Conversely, chronic exposure can lead to the repression of c-fos expression. This repression is associated with an increase in histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a repressive mark, which may be mediated by an observed increase in the histone methyltransferase Kmt1a. nih.gov Chronic treatment has also been linked to increased expression of the enzyme HDAC1, which removes acetyl groups, and Dnmt1, which is involved in DNA methylation, suggesting that prolonged amphetamine use promotes gene silencing. nih.gov

Table 2: Molecular Regulation in Response to Amphetamine Exposure

| Molecule | Type | Effect of Amphetamine | Exposure Condition | Citation |

|---|---|---|---|---|

| c-fos | Immediate-Early Gene | Expression Increased | Acute | nih.govjneurosci.orgjneurosci.org |

| c-fos | Immediate-Early Gene | Expression Decreased | Chronic | nih.gov |

| CREB | Transcription Factor | Phosphorylation Increased | Acute | jneurosci.orgjneurosci.orgnih.gov |

| Arc/Arg3.1 | Protein | Translation/Levels Increased | Repeated | frontiersin.org |

| eIF2α / eEF2 | Translation Factors | Phosphorylation Increased | Repeated | frontiersin.org |

| Global Protein Synthesis | Process | Decreased | Repeated | frontiersin.org |

| HDAC1 / Kmt1a / Dnmt1 | Epigenetic Enzymes | Expression Increased | Chronic | nih.gov |

Neurophysiological Effects and Neural Plasticity Studies

Amphetamine profoundly alters the electrical activity of neurons and the plasticity of neural circuits. These neurophysiological changes are the direct consequence of the neurochemical alterations and are fundamental to the compound's behavioral outcomes.

In pre-clinical models, amphetamine administration directly modulates neuronal firing and synaptic transmission. In the prefrontal cortex of anesthetized rats, amphetamine promotes a persistent "Up state," which is a state of sustained membrane depolarization and neuronal firing, an effect that is attenuated by dopamine D1 or D2 receptor antagonists. frontiersin.org

In the ventral tegmental area (VTA), a key region in the brain's reward system, amphetamine's effects are complex. It has been shown to depress excitatory glutamatergic synaptic transmission onto VTA neurons. nih.gov This effect is surprisingly not mediated by dopamine but rather by the amphetamine-induced release of serotonin, which then acts on serotonin receptors. nih.govjneurosci.org

Amphetamine also interferes with synaptic plasticity mechanisms. For example, it completely blocks the induction of long-term depression (LTD), a form of synaptic weakening, at glutamatergic synapses in the VTA. jneurosci.org This blockade is mediated by the release of endogenous dopamine acting on D2 receptors. jneurosci.org The effects of amphetamine on neural dynamics can be dose-dependent. Low doses may stabilize neural dynamics in the prefrontal cortex, whereas high doses can lead to instability and disrupt the organized patterns of neural activity required for cognitive tasks. nih.govjneurosci.org

By altering synaptic transmission and plasticity, amphetamine modulates the function and connectivity of large-scale neural circuits. The primary circuits affected are the mesolimbic and mesocortical pathways, which originate in the VTA and project to the nucleus accumbens and prefrontal cortex, respectively.

Studies focusing on resting-state functional connectivity have shown that stimulants can alter the communication between distinct brain networks. For example, methamphetamine has been found to increase connectivity between the thalamus and cerebellum to sensorimotor and temporal cortex networks, while decreasing connectivity between those cortical networks themselves. oup.com Amphetamine's modulation of glutamatergic inputs from the prefrontal cortex to the VTA represents a critical alteration in the top-down control of the reward circuit. nih.govjneurosci.org Furthermore, the dose-dependent modulation of long-term potentiation (LTP) in the prefrontal cortex suggests a profound impact on the plasticity of cortico-striatal and cortico-limbic circuits, which are essential for higher-order cognitive functions. nih.gov

One of the most enduring consequences of repeated amphetamine exposure is structural remodeling in various brain regions. frontiersin.org In animal models, repeated intermittent treatment leads to long-lasting increases in the density of dendritic spines, as well as increased dendritic length and branching, on medium spiny neurons in both the nucleus accumbens and the caudate-putamen. nih.govnih.gov This structural plasticity is particularly evident on the distal dendrites, which are primary sites for the convergence of dopamine and glutamate (B1630785) inputs. nih.gov Some evidence suggests these morphological changes are more closely linked to the associative learning processes of drug conditioning than to non-associative sensitization. nih.gov

These structural changes are not limited to the striatum. Amphetamine also increases the density of dendritic spines on pyramidal neurons in the hippocampus. frontiersin.org This effect has been shown to be dependent on the activity of the Cdk5/p25 signaling complex and the protease calpain. frontiersin.org The type of spines can also be affected, with studies noting an increase in the density of mature "stubby" spines in both the hippocampus and CA1 pyramidal neurons. frontiersin.orgresearchgate.net The effects can be dose-dependent; studies with related compounds show that low doses can promote spine formation, while high doses may lead to synaptic degeneration, a process involving the differential regulation of the proteins Rac1 and Cdc42, which are involved in cytoskeletal dynamics. nih.gov

Table 3: Amphetamine-Induced Dendritic Remodeling in Pre-clinical Models

| Brain Region | Neuron Type | Structural Change | Associated Molecular Pathway | Citation |

|---|---|---|---|---|

| Nucleus Accumbens | Medium Spiny Neuron | Increased spine density, dendritic length, and branching | - | frontiersin.orgnih.govnih.gov |

| Caudate-Putamen | Medium Spiny Neuron | Increased spine density (distal dendrites) | - | nih.gov |

| Hippocampus (CA1) | Pyramidal Neuron | Increased spine density (stubby spines) | Cdk5/p25, Calpain | frontiersin.orgresearchgate.net |

| Prefrontal Cortex | Pyramidal Neuron | Increased spine density, dendritic length, and branching | - | nih.gov |

| Cortex & Hippocampus | - | Dose-dependent effects on spine formation vs. degeneration | Rac1, Cdc42 | nih.gov |

Behavioral Phenotyping in Pre-clinical Models of Amphetamine Phosphate Research

The study of this compound in pre-clinical models relies on a variety of behavioral assays to characterize its effects on the central nervous system. These models are crucial for understanding the neurobiological basis of the compound's actions and for predicting its potential therapeutic and abuse-related effects in humans. Behavioral phenotyping allows researchers to systematically assess changes in locomotion, learning, memory, and reward processing following administration of this compound.

Locomotor Activity and Sensitization Studies

This compound's effects on locomotor activity are a cornerstone of its pre-clinical evaluation, providing insights into its stimulant properties. Repeated administration often leads to behavioral sensitization, a phenomenon characterized by a progressively augmented motor response. This process is thought to model the neuroplastic changes that underlie stimulant addiction. nih.gov

Initial exposure to amphetamine typically induces hyperlocomotion. nih.gov Studies in rodent models have consistently demonstrated a dose-dependent increase in locomotor activity following amphetamine administration. For instance, in one study, M5 receptor knockout mice (M5-/-) and their wildtype counterparts (M5+/+) both exhibited increased locomotor activity with increasing doses of amphetamine, although the effect was significantly more pronounced in the knockout mice at certain doses. nih.gov In contrast, mice lacking the dopamine transporter (DAT) show a paradoxical decrease in their characteristic hyperlocomotion upon acute amphetamine administration. nih.gov

Behavioral sensitization is observed after repeated amphetamine treatments. This sensitized state, which can persist for extended periods after drug withdrawal, is characterized by an intensified locomotor response to a subsequent drug challenge. nih.gov For example, rats treated with amphetamine for several consecutive days show a significantly greater locomotor response compared to their initial exposure. nih.gov This enhanced response is also observed in M5-/- mice, which display a dramatically enhanced hyperlocomotor response after repeated amphetamine administration compared to wildtype mice. nih.gov

Environmental factors can also modulate the locomotor-activating effects of amphetamine. The stimulant effects are often greater when the drug is administered in a novel environment compared to a familiar one. nih.govnih.gov This suggests that the context in which the drug is experienced plays a critical role in its behavioral expression.

Stress is another significant factor that interacts with amphetamine's effects on locomotor activity. Pre-clinical studies have shown that repeated exposure to stress can induce cross-sensitization to the locomotor-activating effects of amphetamine in both adult and adolescent rats. frontiersin.org

Table 1: Effects of Amphetamine on Locomotor Activity in Rodent Models

| Animal Model | Amphetamine Dose | Key Findings | Reference |

|---|---|---|---|

| Sprague-Dawley Rats | 2.5 mg/kg, i.p. | Repeated treatment resulted in behavioral sensitization in 62% of rats. | nih.gov |

| M5-/- Mice | 2.0 mg/kg & 4.0 mg/kg, i.p. | Enhanced hyperlocomotion compared to wildtype mice. | nih.gov |

| DAT-/- Mice | 1, 3, & 10 mg/kg, s.c. | Decreased hyperlocomotion. | nih.gov |

| Adult and Adolescent Rats | 1.0 mg/kg, i.p. | Repeated restraint stress increased amphetamine-induced locomotion. | frontiersin.org |

Investigations into Learning, Memory, and Cognitive Control in Animal Models

The influence of this compound on cognitive functions such as learning, memory, and cognitive control is complex and appears to be dose-dependent. nih.gov While low doses can sometimes enhance certain cognitive functions, higher doses are often associated with impairments.

Research in animal models has shown that amphetamine can have dichotomic effects on memory consolidation, depending on the level of stress experienced by the animal. frontiersin.org For example, post-training administration of amphetamine was found to enhance long-term recognition memory in rats subjected to mild stress, but it impaired memory performance in those exposed to strong stress. frontiersin.org Other studies have indicated that post-training administration of amphetamine can impair the retention of an inhibitory avoidance response in mice, suggesting a negative impact on memory consolidation. nih.gov The dose of amphetamine is a critical factor, with moderate to high doses inhibiting contextual and cued fear memory, while very low doses may enhance immediate and cued fear memory. nih.gov

Working memory, a key component of cognitive control, can also be affected by amphetamine. One study found that adolescent rats exposed to amphetamine had more significant deficits in working memory compared to those exposed during adulthood. illinois.edu However, other research has shown that amphetamine can improve performance on tasks assessing attention and cognitive performance in both mice and humans. nih.gov

The neurobiological mechanisms underlying these cognitive effects are multifaceted. Amphetamine's modulation of dopamine and norepinephrine signaling is thought to play a crucial role. frontiersin.org Research suggests that alterations in dopamine receptor function, specifically the D1 receptor, in the prefrontal cortex following amphetamine exposure may contribute to the observed cognitive changes. illinois.edu

Table 2: Effects of Amphetamine on Learning and Memory in Pre-clinical Models

| Animal Model | Task | Amphetamine Administration | Key Findings | Reference |

|---|---|---|---|---|

| DBA/2 Mice | Inhibitory Avoidance | Post-training | Impaired retention of the inhibitory avoidance response. | nih.gov |

| Rats | Object Recognition | Post-training | Enhanced memory consolidation with mild stress; impaired with strong stress. | frontiersin.org |

| Mice | Pavlovian Fear Conditioning | Pre-training | Moderate doses inhibited contextual and cued fear memory; very low doses enhanced it. | nih.gov |

| Adolescent Rats | Working Memory Tasks | Repeated exposure during adolescence | More significant deficits in working memory compared to adult exposure. | illinois.edu |

| C57BL/6J Mice | 5-Choice Continuous Performance Task | Acute administration | Improved attentional performance at a moderate dose. | nih.gov |

Reward-Related Behavior and Reinforcement Mechanisms

This compound is known to have powerful reinforcing effects, which are believed to be a primary driver of its abuse potential. These effects are mediated by the drug's ability to increase dopamine levels in the brain's reward circuitry, particularly the nucleus accumbens. nih.govresearchgate.net

In pre-clinical models, the rewarding properties of amphetamine are often assessed using paradigms such as self-administration and conditioned place preference (CPP). In self-administration studies, animals learn to perform a specific action, such as pressing a lever, to receive an infusion of the drug. Both d- and l-isomers of amphetamine have been shown to serve as positive reinforcers in animals. nih.gov

The CPP paradigm is another widely used method to evaluate the rewarding effects of drugs. In this task, the animal's preference for an environment previously paired with the drug is measured. Amphetamine consistently induces a conditioned place preference, indicating that animals find the drug-associated environment rewarding.

While amphetamine generally increases the effort animals will exert for a reward, it can paradoxically decrease the valuation of natural rewards like food. nih.gov For instance, amphetamine-treated rats are often less motivated to eat and spend less time consuming food. nih.gov This suggests a complex interaction between the drug's effects on motivation and its impact on the perceived value of different types of rewards.

The neurobiological underpinnings of amphetamine's reinforcing effects are closely linked to its actions on the mesolimbic dopamine system. nih.gov By increasing dopamine release in the nucleus accumbens, amphetamine enhances the salience of drug-associated cues and strengthens the behaviors leading to drug acquisition. nih.gov

Table 3: Amphetamine's Effects on Reward and Reinforcement in Pre-clinical Studies

| Animal Model | Behavioral Paradigm | Key Findings | Reference |

|---|---|---|---|

| Rats | Self-Administration | Both d- and l-isomers of amphetamine act as positive reinforcers. | nih.gov |

| Rats | Conditioned Place Preference | Amphetamine induces a preference for the drug-paired environment. | |

| Rats | Effort-based tasks | Increases the effort animals exert for a reward. | nih.gov |

| Rats | Food Consumption | Decreases motivation to eat and time spent consuming food. | nih.gov |

| M5-/- Mice | Dopamine Release | Amphetamine-elicited dopamine release in the nucleus accumbens was enhanced. | nih.gov |

Advanced Analytical Methodologies for Amphetamine Phosphate Characterization and Detection

Chromatographic Techniques for Amphetamine Phosphate (B84403) Analysis

Chromatographic methods are fundamental to the separation and analysis of amphetamine phosphate from complex matrices. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the impurity profiling of amphetamine samples. researchgate.netsemanticscholar.orgukm.my This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. In forensic analysis, GC-MS is instrumental in identifying characteristic impurities that can provide information about the synthetic route used in clandestine production. semanticscholar.orgunodc.org

For the analysis of amphetamine, which is a primary amine, derivatization is often employed to improve its chromatographic properties by reducing polarity and enhancing thermal stability. Common derivatizing agents include trifluoroacetyl-l-prolyl chloride (L-TPC). unodc.org The impurities present in illicit amphetamine samples can arise from starting materials, reaction byproducts, and intermediates. ukm.my Identification of these impurities is typically achieved by comparing their mass spectra with established libraries, such as the National Institute of Standards and Technology (NIST) database. researchgate.netukm.my

A harmonized method for impurity profiling involves extraction from an alkaline buffer solution followed by GC-MS analysis. researchgate.netsemanticscholar.org This approach allows for the reproducible detection of key impurities. Some common impurities identified in illicit amphetamine samples that can indicate the synthesis pathway include Phenyl-2-propanone (P2P), N-formylamphetamine, and bis-(1-phenylisopropyl)amine. semanticscholar.orgukm.my

Table 1: Common Impurities in Amphetamine Samples Detected by GC-MS and Their Significance

| Impurity | Significance |

|---|---|

| Phenyl-2-propanone (P2P) | A key precursor in several synthesis routes, including the Leuckart pathway and reductive amination. semanticscholar.orgukm.my |

| N-formylamphetamine | An intermediate in the Leuckart synthesis route. semanticscholar.orgukm.my |

| 4-methyl-5-phenylpyrimidine | A specific byproduct of the Leuckart reaction. semanticscholar.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the detection and quantification of amphetamine in various biological matrices, such as blood and urine. nih.govnih.govnih.gov This technique is particularly valuable in clinical and forensic toxicology where low concentrations of the analyte need to be accurately measured. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from the sample matrix. nih.govwa.gov

Sample preparation for LC-MS/MS analysis often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix and reduce matrix effects. nih.govoup.com The chromatographic separation is typically performed on a reversed-phase column. nih.govrestek.com For chiral analysis, specialized chiral columns can be used to separate the enantiomers of amphetamine. restek.com

The high sensitivity of LC-MS/MS allows for low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range. nih.govnih.gov For instance, a validated UPLC-MS/MS method for the determination of amphetamines in plasma reported an LOD in the range of 0.25-1.25 ng/mL and an LOQ of 2.5 ng/mL for all compounds. nih.gov

Table 2: Example LC-MS/MS Method Parameters for Amphetamine Analysis in Biological Samples

| Parameter | Description |

|---|---|

| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate. nih.gov |

| Chromatographic Column | Reversed-phase C18 column. nih.govrestek.com |

| Mobile Phase | Gradient elution with an acidic mobile phase (e.g., 0.1% formic acid and methanol). nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+). nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.govnih.gov |

| Limit of Detection (LOD) | 0.25-1.25 ng/mL in plasma. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Enantiomeric Analysis

High-performance liquid chromatography (HPLC) is a versatile and robust technique for the quantitative analysis of amphetamine. sielc.comresearchgate.net When coupled with a suitable detector, such as a UV detector or a diode array detector (DAD), HPLC can provide accurate and reproducible quantification of amphetamine in various samples, including seized tablets. researchgate.net

A key application of HPLC in amphetamine analysis is the separation of its enantiomers, (S)-amphetamine and (R)-amphetamine. nih.govscribd.comsigmaaldrich.com Since the enantiomers can have different pharmacological effects, their separation is crucial in both forensic and clinical contexts. Enantiomeric separation can be achieved through two main approaches:

Direct Separation using a Chiral Stationary Phase (CSP): This method involves the use of an HPLC column where the stationary phase is chiral. Cyclodextrin-based CSPs are commonly used for the direct resolution of amphetamine enantiomers without derivatization. scribd.com

Indirect Separation via Chiral Derivatization: In this approach, the amphetamine enantiomers are reacted with a chiral derivatizing agent to form diastereomers. oup.comnih.gov These diastereomers can then be separated on a standard achiral HPLC column. A common chiral derivatizing agent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). oup.comrestek.com

The validation of an HPLC method for quantitative analysis involves assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification. researchgate.net For example, a developed RP-HPLC method for amphetamine demonstrated linearity in the concentration range of 5.0–500.0 µg/mL with a limit of detection of 0.5 µg/mL.

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound. These methods provide information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of organic molecules, including amphetamine. scilit.comnih.govthermofisher.com ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This information is crucial for confirming the identity of the compound and elucidating the structure of unknown impurities. thermofisher.com

The ¹H NMR spectrum of amphetamine exhibits characteristic signals corresponding to the protons in the phenyl ring, the aliphatic side chain, and the amine group. thermofisher.comhmdb.ca For instance, the α-methyl group of the sidechain typically appears as a doublet. thermofisher.com NMR can also be used to distinguish between different amphetamine analogues based on the substitution patterns on the aromatic ring. thermofisher.com In vivo NMR spectroscopy has also been utilized to study the effects of amphetamine on brain metabolism, including changes in phosphate levels. scilit.comnih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for Amphetamine

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic protons | ~7.2-7.4 | Multiplet |

| Methine proton (-CH-) | ~3.1-3.3 | Multiplet |

| Methylene (B1212753) protons (-CH₂-) | ~2.7-2.9 | Multiplet |

| Methyl protons (-CH₃) | ~1.1-1.3 | Doublet |

| Amine protons (-NH₂) | Variable | Broad singlet |

Note: Predicted values can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. Both techniques are valuable for the identification of amphetamine and its salts. dtu.dknih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. These bands can be used to identify functional groups such as N-H bonds in the amine group and C-H bonds in the aromatic ring and aliphatic chain.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. dtu.dk The Raman spectrum provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. Raman spectroscopy has been successfully used for the identification and quantification of amphetamine in seized samples. dtu.dkresearchgate.net The technique can be performed directly on solid samples or solutions and is often less susceptible to interference from water than IR spectroscopy. researchgate.net Characteristic Raman bands for amphetamine can be observed in the fingerprint region of the spectrum. dtu.dkresearchgate.net For example, a group of bands between 950-1050 cm⁻¹ is characteristic of amphetamine. researchgate.net

The combination of IR and Raman spectroscopy can provide a more complete vibrational analysis of this compound, aiding in its unambiguous identification.

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Amphetamine |

| Trifluoroacetyl-l-prolyl chloride (L-TPC) |

| Phenyl-2-propanone (P2P) |

| N-formylamphetamine |

| 4-methyl-5-phenylpyrimidine |

| bis-(1-phynelisopropyl) amine |

| Ethyl acetate |

| Formic acid |

| Methanol |

| (S)-amphetamine |

| (R)-amphetamine |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) |

| Norephedrine |

UV-Vis Spectroscopy for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantitative analysis of amphetamine. The principle of this method is based on the absorption of ultraviolet or visible light by the molecule, which contains a benzene (B151609) ring chromophore that absorbs light in the UV range. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For amphetamine, the UV absorption spectrum is characterized by maxima (λmax) that can be influenced by the solvent and pH of the solution. A common method involves measuring the absorbance of a solution containing the compound and comparing it to a standard calibration curve. One study reported a quantitative linearity range for methamphetamine from 50 µg/mL to 1000 µg/mL, with an observed λmax at 259 nm in methanol. nust.edu.pknust.edu.pk The absorbance in this region is attributed to π to π* electronic transitions within the carbon-carbon double bonds of the molecule's structure. nust.edu.pknust.edu.pk

To enhance sensitivity, derivatization techniques can be employed. For instance, a charge-transfer complex reaction between amphetamine and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) forms a colored solution with a maximum absorbance at 465 nm. ajphr.com This approach allows for the development of simple and rapid spectrophotometric methods for determination in various formulations. ajphr.com Another method involves an oxidation reaction with cerium salts, which yields a product with a well-defined UV absorption curve peaking at 287 nm in hexane, significantly increasing the sensitivity compared to direct analysis of the unconverted drug. datapdf.com

Table 1: UV-Vis Spectroscopic Data for Amphetamine and Related Compounds

| Analyte | Method | λmax (nm) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

|---|---|---|---|---|---|

| Methamphetamine | Direct in Methanol | 259 | 50 - 1000 µg/mL | 50 µg/mL | 50 µg/mL |

| Amphetamine | Derivatization with DDQ | 465 | 4 - 44 µg/mL | 0.1395 mg/mL | 0.4644 mg/mL |

| Amphetamine | Oxidation with Cerium | 287 | Not Specified | Not Specified | Not Specified |

Electrochemical and Bioanalytical Method Development for this compound

Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative for the detection of this compound. These techniques are typically based on the oxidation of the amine functional group at an electrode surface, generating a measurable electrical signal (e.g., current) that is proportional to the analyte's concentration.

Various types of electrodes and voltammetric techniques have been developed for this purpose. For example, screen-printed electrodes (SPEs) based on carbon and modified with materials like graphene have been used for the sensitive detection of methamphetamine. nih.gov One study using a graphene-based SPE demonstrated a wide dynamic range (1–500 μM) and a limit of detection as low as 300 nM in real samples. nih.gov Another approach utilized a laser-induced porous graphene (LI-PGr) electrode, which showed a linear range from 1.00 to 30.0 µg/mL and a detection limit of 0.31 µg/mL. mdpi.com

The performance of these sensors is often optimized by controlling parameters such as the pH of the supporting electrolyte. For methamphetamine, the oxidation signal is highly dependent on pH, with studies showing an increase in the peak current as the pH increases to an optimal value, often around 10.0-11.5, before decreasing. nih.govmdpi.com Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are commonly employed techniques due to their ability to enhance sensitivity and reduce background noise. mdpi.comresearchgate.net

Bioanalytical applications involve the detection of amphetamine in biological matrices like saliva. Disposable screen-printed sensors have been developed for this purpose, sometimes using a mediator to facilitate the electrochemical reaction. One such sensor detected methamphetamine in undiluted saliva with a response time of 55 seconds and a lower detection limit of 400 ng/mL. researchgate.net

Table 2: Performance of Selected Electrochemical Sensors for Amphetamine and Methamphetamine

| Electrode/Sensor Type | Voltammetric Technique | Linear Range | Limit of Detection (LOD) | Matrix |

|---|---|---|---|---|

| Graphene-based Screen-Printed Electrode | Square Wave Voltammetry (SWV) | 1 - 500 µM | 300 nM | Standard Solutions, Real Samples |

| Laser-Induced Porous Graphene (LI-PGr) | Differential Pulse Voltammetry (DPV) | 1.00 - 30.0 µg/mL | 0.31 µg/mL | Saliva, Household Surfaces |

| Paraformaldehyde-coated Screen-Printed Electrode | Square Wave Voltammetry (SWV) | 50 µM - 2.5 mM | 16.7 µM | Seized Drug Samples |

| Disposable Screen-Printed Carbon Electrode | Double Square Wave Voltammetry | Not specified | 400 ng/mL | Undiluted Saliva |

Chiral Separation Techniques for Amphetamine Enantiomers in Research

Amphetamine is a chiral molecule, existing as two enantiomers, (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine). Since these enantiomers can exhibit different pharmacological activities, their separation and individual quantification are crucial. nih.gov Chromatographic and electrophoretic methods are the primary techniques used for chiral separation. nih.govdea.gov

High-Performance Liquid Chromatography (HPLC) is a dominant technique, which can be performed in two main ways: dea.gov

Direct Separation: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. CSPs based on proteins, polysaccharides, and macrocyclic antibiotics like vancomycin (B549263) are commonly used. nih.govsigmaaldrich.com For example, an Astec CHIROBIOTIC V2 column, which incorporates a vancomycin chiral selector, has been shown to provide rapid, baseline resolution of amphetamine and methamphetamine enantiomers. sigmaaldrich.com

Indirect Separation: In this approach, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. google.com

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and resolution. nih.gov In CE, separation is typically achieved by adding a chiral selector to the background electrolyte (running buffer). Cyclodextrins and their derivatives are the most frequently used chiral selectors for amphetamine enantiomers. nih.govnih.gov By optimizing parameters such as the type and concentration of the cyclodextrin, buffer pH, and applied voltage, baseline separation of multiple amphetamine-related enantiomers can be achieved in a single run. nih.govdea.gov An improved separation of amphetamine, methamphetamine, ephedrine (B3423809), and pseudoephedrine enantiomers was achieved by increasing the capillary length and the concentration of hydroxypropyl-β-cyclodextrin (HPβCD). dea.gov

Table 3: Comparison of Chiral Separation Techniques for Amphetamine Enantiomers

| Technique | Method | Chiral Selector/Derivatizing Agent | Key Advantages |

|---|---|---|---|

| HPLC | Direct (Chiral Stationary Phase) | Macrocyclic antibiotics (e.g., Vancomycin) | Simplicity, no derivatization needed phenomenex.com |

| HPLC | Indirect (Derivatization) | Chiral reagents (e.g., Marfey's reagent) | Use of standard achiral columns |

| Capillary Electrophoresis (CE) | Chiral Additive in Buffer | Cyclodextrins (e.g., HPβCD) | High resolution, simple method development researchgate.net |

| Supercritical Fluid Chromatography (SFC) | Direct (Chiral Stationary Phase) | Polysaccharide-based CSPs | Fast analysis times, reduced solvent consumption |

Structure Activity Relationship Sar Studies of Amphetamine Phosphate and Its Analogues

Correlation Between Chemical Structure and Pharmacological Activity of Amphetamine and its Derivatives

The fundamental structure of amphetamine consists of a phenethylamine (B48288) core with a methyl group at the alpha position of the side chain. scielo.org.mx This basic scaffold is responsible for its interaction with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a lesser extent, serotonin (B10506) (SERT) transporters. nih.govnih.gov Modifications to this core structure, including substitutions on the aromatic ring, the alkyl side chain, and the terminal amino group, can significantly alter the potency and selectivity of the resulting compounds. wikipedia.orgsemanticscholar.org

The pharmacological actions of amphetamine derivatives can be broadly categorized into stimulant, empathogenic, and hallucinogenic effects, which are determined by their relative activities at the different monoamine transporters. wikipedia.org For instance, compounds that primarily interact with DAT and NET tend to have stimulant properties, while those with increased affinity for SERT often exhibit empathogenic or hallucinogenic effects. nih.govnih.gov

Key structural features that influence the pharmacological activity of amphetamine derivatives include:

The Phenethylamine Backbone: This is the essential framework for interaction with monoamine transporters. scielo.org.mx

The α-Methyl Group: The presence of a methyl group at the alpha position of the side chain generally increases stimulant activity and provides resistance to metabolism by monoamine oxidase (MAO). scielo.org.mxresearchgate.net Removal of this group, as in phenethylamine, reduces potency. nih.gov

The Amino Group: A primary amino group is optimal for stimulant activity. N-alkylation can modify activity, with N-methylation (as in methamphetamine) often increasing potency. nih.gov

Aromatic Ring Substitutions: The addition of substituents to the phenyl ring can dramatically alter the pharmacological profile, leading to compounds with hallucinogenic or entactogenic properties. wikipedia.orgresearchgate.net

The following table summarizes the effects of various structural modifications on the activity of amphetamine and its derivatives.

| Structural Modification | Effect on Pharmacological Activity | Example Compound(s) |

| α-Demethylation | Detrimental to amphetamine-like activity. nih.gov | Phenethylamine |

| N-Methylation | Generally increases stimulant potency. nih.gov | Methamphetamine |

| β-Ketone Addition | Reduces stimulant potency compared to the corresponding amphetamine. nih.govnih.gov | Cathinone (B1664624) |

| Aromatic Ring Substitution | Can shift activity towards serotonergic systems, leading to empathogenic or hallucinogenic effects. wikipedia.orgresearchgate.net | 3,4-Methylenedioxymethamphetamine (MDMA) |

| Benz-fusion of Aromatic Nucleus | Appears to have a detrimental effect on activity. nih.gov | 2-Aminotetralin (less potent than amphetamine) nih.gov |

Impact of Stereochemistry on the Pharmacological Profile of Amphetamine Enantiomers

Amphetamine possesses a chiral center at the alpha-carbon, resulting in two stereoisomers (enantiomers): dextroamphetamine (d-amphetamine or (S)-amphetamine) and levoamphetamine (l-amphetamine or (R)-amphetamine). wikipedia.orgoup.com These enantiomers exhibit distinct pharmacological profiles due to their differential interactions with monoamine transporters. nih.gov

d-Amphetamine: This isomer is considered to be three to five times more potent as a central nervous system stimulant than l-amphetamine. nih.govresearchgate.net Its effects are more pronounced on the dopamine system, making it a more potent dopamine releaser. nih.gov This greater dopaminergic activity is believed to be the primary mediator of amphetamine's stimulant and euphoriant properties. nih.gov

l-Amphetamine: While less potent than its dextrorotary counterpart, l-amphetamine still possesses significant pharmacological activity. nih.gov It has a more balanced effect on both dopaminergic and noradrenergic neurotransmission, with a relatively stronger effect on norepinephrine compared to d-amphetamine. nih.govresearchgate.net

The differential effects of the amphetamine enantiomers on dopamine and norepinephrine release are a key aspect of their pharmacological profiles. While both isomers are equipotent as norepinephrine releasers, d-amphetamine is approximately threefold more potent than l-amphetamine as a dopamine releaser. nih.gov This stereoselectivity is a critical factor in the therapeutic applications of amphetamine-based medications. For instance, some medications utilize a specific ratio of d- to l-amphetamine to achieve a desired clinical effect. medicalnewstoday.comnih.gov

The following table provides a comparative overview of the pharmacological properties of d-amphetamine and l-amphetamine.

| Property | d-Amphetamine ((S)-amphetamine) | l-Amphetamine ((R)-amphetamine) |

| Potency | 3 to 5 times more potent than l-amphetamine. nih.govresearchgate.net | Less potent than d-amphetamine. nih.gov |

| Primary Neurotransmitter Effect | Greater effect on dopamine. nih.gov | More balanced effect on dopamine and norepinephrine. nih.govresearchgate.net |

| Dopamine Release Potency | Approximately 3-fold more potent than l-amphetamine. nih.gov | Less potent than d-amphetamine. nih.gov |

| Norepinephrine Release Potency | Equiponent with l-amphetamine. nih.gov | Equiponent with d-amphetamine. nih.gov |

Influence of Aromatic Ring and Side-Chain Substitutions on Transporter Interactions and Efficacy

Aromatic Ring Substitutions:

Substitutions on the phenyl ring can significantly modulate a compound's interaction with monoamine transporters. For example, para-substitution can influence selectivity. nih.gov Halogenation at the para-position, for instance, has been shown to increase serotonergic effects. nih.gov Specifically, a para-chloro substitution tends to augment relative potency at SERT. nih.gov The nature of the substituent at the para-position can also influence the compound's activity as either a reuptake inhibitor or a releasing agent. nih.gov

Side-Chain Substitutions:

Alterations to the side-chain of the amphetamine molecule also play a critical role in determining its pharmacological properties.

α-Methyl Group: As previously mentioned, the α-methyl group is crucial for amphetamine's stimulant activity. Its presence enhances the compound's ability to act as a substrate for monoamine transporters and induces reverse transport (efflux). nih.govnih.gov

β-Keto Group: The introduction of a ketone group at the beta-position, as seen in cathinone and its derivatives, generally reduces stimulant potency compared to the corresponding amphetamine analogues. nih.govnih.gov

N-Alkylation: Increasing the length of the N-alkyl chain can augment the relative potency at SERT. nih.gov

The following table summarizes the effects of various substitutions on the interaction of amphetamine analogues with monoamine transporters.

| Substitution | Effect on Transporter Interaction | Example Compound |

| para-Chloro Ring Substitution | Increases relative potency at SERT. nih.gov | 4-Chloroamphetamine |

| Increased N-Alkyl Chain Length | Augments relative potency at SERT. nih.gov | N-Ethylamphetamine |

| Combined para-Chloro and N-Ethyl Substitutions | Can reduce releasing effects at NET and DAT. nih.gov | 4-Chloro-N-ethylamphetamine |

| β-Keto Addition | Generally decreases potency at DAT and NET compared to amphetamine analogues. nih.gov | Methcathinone |

Computational Chemistry and Molecular Modeling Approaches in Amphetamine SAR

Computational chemistry and molecular modeling have become indispensable tools in the study of amphetamine's structure-activity relationships. These in silico approaches provide valuable insights into the molecular interactions between amphetamine analogues and their biological targets, such as the monoamine transporters. portlandpress.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing various physicochemical descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of novel compounds and identify the key structural features that govern their pharmacological effects. nih.govresearchgate.net For instance, QSAR studies have been used to investigate the influence of the R and S configurations of amphetamine derivatives on their activity as monoamine oxidase (MAO) inhibitors. nih.gov

Homology Modeling and Docking Studies:

Due to the challenges in crystallizing human monoamine transporters, homology modeling is often employed to generate three-dimensional structural models of these proteins based on the known structures of related proteins. frontiersin.orgvt.edu These models can then be used in docking studies to simulate the binding of amphetamine and its analogues to the transporter's binding site. frontiersin.org Docking simulations can help to identify key amino acid residues involved in ligand recognition and binding, providing a molecular basis for the observed SAR. nih.govfrontiersin.org For example, molecular docking has indicated that amphetamine derivatives can interact with enzymes like MAO through π-π stacking and hydrogen-hydrogen interactions. nih.gov

Molecular Dynamics (MD) Simulations: